molecular formula C16H18BrN5 B6651187 N-[[5-(3-bromophenyl)-1H-imidazol-2-yl]methyl]-2-(4-methylpyrazol-1-yl)ethanamine

N-[[5-(3-bromophenyl)-1H-imidazol-2-yl]methyl]-2-(4-methylpyrazol-1-yl)ethanamine

Cat. No.: B6651187
M. Wt: 360.25 g/mol
InChI Key: NVWUSZOULGPOKS-UHFFFAOYSA-N
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Description

N-[[5-(3-bromophenyl)-1H-imidazol-2-yl]methyl]-2-(4-methylpyrazol-1-yl)ethanamine is a heterocyclic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a bromophenyl group, an imidazole ring, and a pyrazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[[5-(3-bromophenyl)-1H-imidazol-2-yl]methyl]-2-(4-methylpyrazol-1-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN5/c1-12-8-20-22(11-12)6-5-18-10-16-19-9-15(21-16)13-3-2-4-14(17)7-13/h2-4,7-9,11,18H,5-6,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWUSZOULGPOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCNCC2=NC=C(N2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(3-bromophenyl)-1H-imidazol-2-yl]methyl]-2-(4-methylpyrazol-1-yl)ethanamine typically involves multi-step organic reactions. One common method starts with the preparation of the 3-bromophenyl imidazole intermediate, which is then reacted with a pyrazole derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(3-bromophenyl)-1H-imidazol-2-yl]methyl]-2-(4-methylpyrazol-1-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles like amines or thiols replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a fully hydrogenated compound.

Scientific Research Applications

N-[[5-(3-bromophenyl)-1H-imidazol-2-yl]methyl]-2-(4-methylpyrazol-1-yl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[5-(3-bromophenyl)-1H-imidazol-2-yl]methyl]-2-(4-methylpyrazol-1-yl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. For instance, as a WRN helicase inhibitor, it binds to the enzyme’s active site, preventing its normal function and thereby affecting DNA repair processes . This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death.

Comparison with Similar Compounds

Similar Compounds

  • N-[[5-(3-chlorophenyl)-1H-imidazol-2-yl]methyl]-2-(4-methylpyrazol-1-yl)ethanamine
  • N-[[5-(3-fluorophenyl)-1H-imidazol-2-yl]methyl]-2-(4-methylpyrazol-1-yl)ethanamine
  • N-[[5-(3-iodophenyl)-1H-imidazol-2-yl]methyl]-2-(4-methylpyrazol-1-yl)ethanamine

Uniqueness

N-[[5-(3-bromophenyl)-1H-imidazol-2-yl]methyl]-2-(4-methylpyrazol-1-yl)ethanamine is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and binding affinity to molecular targets, making it a valuable compound for specific applications in research and industry.

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